molecular formula C20H20ClN3O2 B14198698 (6-Chloro-1H-indol-3-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone CAS No. 923296-47-3

(6-Chloro-1H-indol-3-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B14198698
CAS No.: 923296-47-3
M. Wt: 369.8 g/mol
InChI Key: KYRHEZKZWFODMH-UHFFFAOYSA-N
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Description

(6-Chloro-1H-indol-3-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a chloro group at the 6-position and a methanone group linked to a piperazine ring, which is further substituted with a methoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-1H-indol-3-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated at the 6-position using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Piperazine Derivative: The piperazine ring is synthesized separately, often starting from ethylenediamine and reacting it with appropriate reagents to introduce the methoxyphenyl group.

    Coupling Reaction: The final step involves coupling the chlorinated indole with the piperazine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of automated systems for precise control of reaction conditions. Additionally, purification steps such as recrystallization and chromatography are scaled up to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

    Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Chloro-1H-indol-3-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.

    Pharmacology: The compound is used in pharmacological studies to understand its interaction with various receptors and enzymes.

    Biological Research: It serves as a tool compound in biological assays to study cellular processes and signaling pathways.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (6-Chloro-1H-indol-3-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The indole moiety is known to interact with serotonin receptors, while the piperazine ring can modulate the activity of dopamine receptors. The compound may also inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone
  • (6-Chloro-1H-indol-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone
  • (6-Chloro-1H-indol-3-yl)[4-(4-chlorophenyl)piperazin-1-yl]methanone

Uniqueness

(6-Chloro-1H-indol-3-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone is unique due to the presence of the methoxy group on the phenyl ring, which can influence its pharmacokinetic properties and receptor binding affinity. This structural variation can lead to differences in biological activity and therapeutic potential compared to its analogs.

Properties

CAS No.

923296-47-3

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

(6-chloro-1H-indol-3-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H20ClN3O2/c1-26-16-5-3-15(4-6-16)23-8-10-24(11-9-23)20(25)18-13-22-19-12-14(21)2-7-17(18)19/h2-7,12-13,22H,8-11H2,1H3

InChI Key

KYRHEZKZWFODMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CNC4=C3C=CC(=C4)Cl

Origin of Product

United States

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